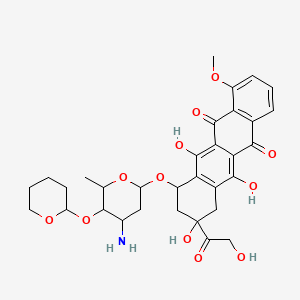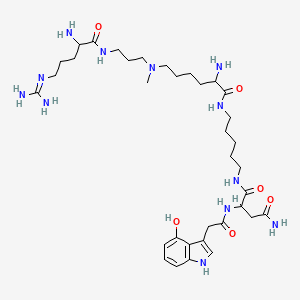
Argiopinin II
描述
准备方法
The synthesis of Argiopinin II involves multiple steps, typically starting with the preparation of intermediate compounds that are then coupled together under specific reaction conditions. The synthetic route often includes the use of protecting groups to ensure the selective reaction of functional groups.
化学反应分析
Argiopinin II undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyindole moiety, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine groups within the compound, converting them to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Argiopinin II has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and the behavior of asparagine derivatives.
Biology: this compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its interaction with biological targets.
作用机制
The mechanism of action of Argiopinin II involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple amino groups and hydroxyindole moiety allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved are still under investigation, but it is believed that this compound can influence various biochemical processes through these interactions .
相似化合物的比较
Argiopinin II can be compared to other asparagine derivatives and compounds with similar structures. Some similar compounds include:
Argiopinin I: Another asparagine derivative with a slightly different structure and potentially different biological activities.
Asparagine: The parent amino acid from which this compound is derived.
Hydroxyindole derivatives: Compounds that share the hydroxyindole moiety and may have similar chemical properties.
属性
IUPAC Name |
N-[5-[[2-amino-6-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl-methylamino]hexanoyl]amino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60N12O6/c1-47(19-9-17-42-33(52)25(37)11-8-16-44-35(39)40)18-6-3-10-24(36)32(51)41-14-4-2-5-15-43-34(53)27(21-29(38)49)46-30(50)20-23-22-45-26-12-7-13-28(48)31(23)26/h7,12-13,22,24-25,27,45,48H,2-6,8-11,14-21,36-37H2,1H3,(H2,38,49)(H,41,51)(H,42,52)(H,43,53)(H,46,50)(H4,39,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFIQPOMCZFNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(C(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=CNC2=C1C(=CC=C2)O)N)CCCNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60N12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922347 | |
| Record name | 2-{[1-Hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-N~1~-(8,19,24-triamino-7,18-dihydroxy-24-imino-13-methyl-6,13,17,23-tetraazatetracosa-6,17-dien-1-yl)butanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
744.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117233-42-8 | |
| Record name | Argiopinin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117233428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[1-Hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-N~1~-(8,19,24-triamino-7,18-dihydroxy-24-imino-13-methyl-6,13,17,23-tetraazatetracosa-6,17-dien-1-yl)butanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


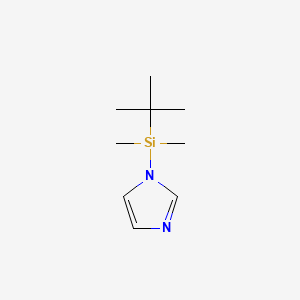
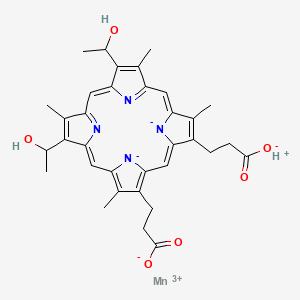
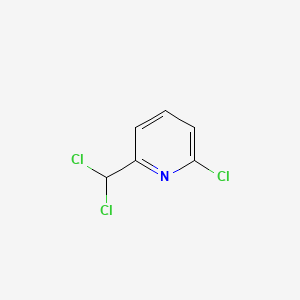
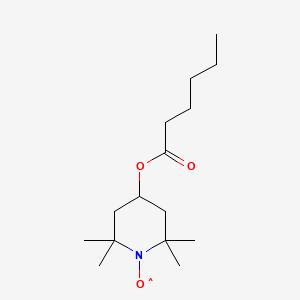
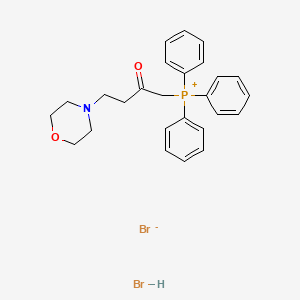
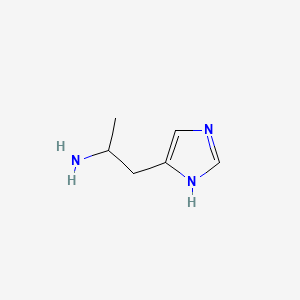
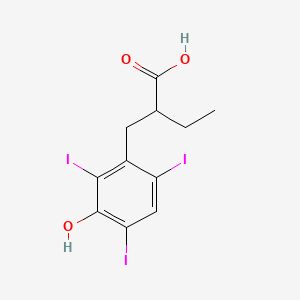
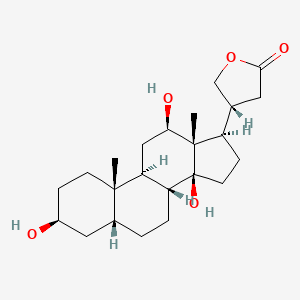
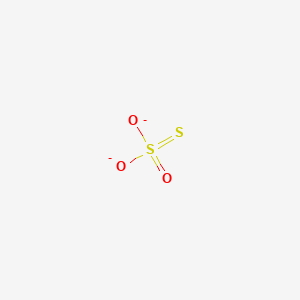
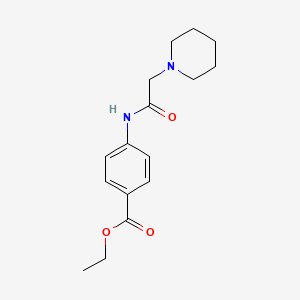
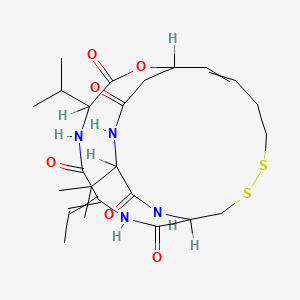
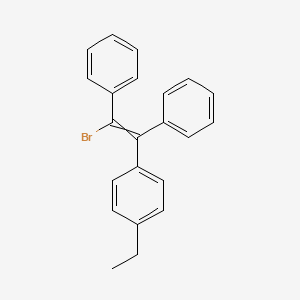
![3,3-Dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1220279.png)
